1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. These unique substituents impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multi-step organic reactionsIndustrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Difluoro-2,5-dimethoxybenzene: This compound lacks the trifluoromethylthio group, resulting in different chemical reactivity and applications.
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene: The presence of chlorine atoms instead of fluorine alters the compound’s electronic properties and reactivity.
1,4-Difluoro-2-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in its chemical behavior and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H3F7OS |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H |
InChI Key |
SADKJVLFQQPWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC(F)(F)F)F)OC(F)F |
Origin of Product |
United States |
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